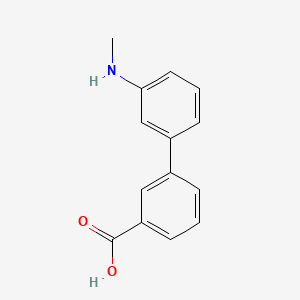

3'-(Methylamino)biphenyl-3-carboxylic acid

Descripción general

Descripción

3’-(Methylamino)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by a biphenyl structure with a carboxylic acid group at the 3-position and a methylamino group at the 3’-position. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.

Métodos De Preparación

The synthesis of 3’-(Methylamino)biphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

For industrial production, the synthesis may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

3’-(Methylamino)biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methylamino group, converting it to a nitro group or other oxidized forms.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can reduce the carboxylic acid group to an alcohol or the nitro group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl structure.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

3'-(Methylamino)biphenyl-3-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of new materials and compounds with specific properties. The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide to modify the methylamino group.

- Reduction : Employing lithium aluminum hydride or hydrogen gas to alter functional groups.

- Substitution Reactions : Electrophilic aromatic substitution allows for the introduction of different substituents on the biphenyl structure.

These reactions are critical for synthesizing derivatives that may exhibit enhanced properties or activities .

Biology

In biological research, this compound is valuable for studying interactions within biological systems. It can interact with proteins and enzymes, influencing biochemical pathways. Notable biological activities include:

- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various pathogens, suggesting its use in developing antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be advantageous in drug development .

Medicine

The therapeutic potential of this compound is under investigation for its role in drug development. It may serve as a precursor to pharmacologically active compounds or directly influence therapeutic targets. Key areas of focus include:

- Cystic Fibrosis Treatment : Research into compounds that modulate the cystic fibrosis transmembrane conductance regulator (CFTR) suggests that derivatives of biphenyl compounds could enhance CFTR function .

- Anti-inflammatory and Anti-cancer Activities : Similar biphenyl derivatives have shown promise in treating inflammatory diseases and certain cancers, indicating that this compound may possess analogous properties .

Mecanismo De Acción

The mechanism of action of 3’-(Methylamino)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The methylamino group can participate in hydrogen bonding or other interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

3’-(Methylamino)biphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:

Biphenyl-3-carboxylic acid: Lacks the methylamino group, which may result in different chemical reactivity and biological activity.

3’-(Amino)biphenyl-3-carboxylic acid: Similar structure but without the methyl group, potentially affecting its solubility and interaction with other molecules.

3’-(Methylamino)biphenyl-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s overall properties.

The uniqueness of 3’-(Methylamino)biphenyl-3-carboxylic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

3'-(Methylamino)biphenyl-3-carboxylic acid (C14H13NO2) is an organic compound notable for its potential biological activities. With a molecular weight of 227.26 g/mol, it features a biphenyl structure with a methylamino group and a carboxylic acid functional group, which may influence its interactions in biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on available literature and research findings.

- Molecular Formula : C14H13NO2

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 3-[3-(methylamino)phenyl]benzoic acid

- InChI Key : LJUHYKRGPWUDER-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methylamino group can facilitate hydrogen bonding, enhancing the compound's binding affinity and specificity towards biological targets. This interaction may modulate several biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against fungi and bacteria, indicating potential for further exploration in this area.

- Antifungal Activity : Similar biphenyl derivatives have demonstrated antifungal properties, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

- Enzyme Inhibition : The compound's structure suggests it could act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of related compounds and their implications for this compound:

- A study highlighted that biphenyl derivatives generally exhibit enhanced biological activities due to their structural properties. For example, compounds with similar methylamino substitutions have shown improved solubility and bioavailability, which are critical factors for pharmacological efficacy .

- Another investigation into the structure-activity relationship (SAR) of biphenyl carboxylic acids indicated that modifications to the aromatic rings significantly influence their antimicrobial potency. The presence of electron-donating groups like methylamine was associated with increased activity against certain bacterial strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is essential:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Biphenyl-3-carboxylic acid | Lacks methylamino group | Lower reactivity |

| 3'-Aminobiphenyl-3-carboxylic acid | Similar but without methyl group | Different solubility |

| 3'-(Methylamino)biphenyl-4-carboxylic acid | Carboxylic group in different position | Variability in binding affinity |

This table illustrates how structural variations influence the biological activity and chemical reactivity of these compounds.

Propiedades

IUPAC Name |

3-[3-(methylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUHYKRGPWUDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681777 | |

| Record name | 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-63-5 | |

| Record name | 3′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.